Sodium carbonate monohydrate

Description

Structure

3D Structure of Parent

Properties

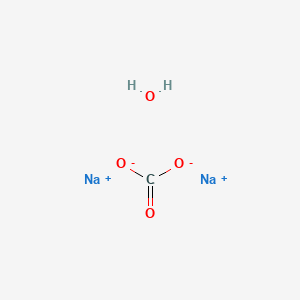

IUPAC Name |

disodium;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2Na/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBYLPFSWZWCQE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2CO3, CNa2O3 | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

144-55-8 (Parent) | |

| Record name | Carbonic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1029621 | |

| Record name | Carbonic acid sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.988 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colourless crystals or white, granular or crystalline powder; The anhydrous form is hygroscopic, the decahydrate efflorescent, White or grayish-white odorless solid; Hygroscopic; [HSDB] White hygroscopic powder; [Sigma-Aldrich MSDS], WHITE HYGROSCOPIC POWDER. | |

| Record name | Carbonic acid sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1996 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes on heating by CO2 loss | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely soluble in water. Insoluble in ethanol, In water, 30.7 g/100 g water at 25 °C, Solubility in water at 0, 10, 20 and 30 °C is 6, 8.5, 17 and 28 wt %, respectively., Soluble in water, Sparingly soluble in ethanol; insoluble in acetone, For more Solubility (Complete) data for Sodium carbonate (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 30 | |

| Record name | SODIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.54 g/cu cm, Odorless, small crystals or crystalline powder; alkaline taste. Stable at ordinary temperatures and atmospheric conditions; dries out somewhat in warm, dry air above 50 °C; becomes anhydrous at 100 °C. Density: 2.25; also reported at 1.55. Soluble in 3 parts water, 1.8 parts boiling water, 7 parts glycerol. Insoluble in alcohol. /Sodium carbonate monohydrate/, Transparent crystals; readily effloresces on exposure to air; density 1.46; MP 34 °C; soluble in 2 parts cold, 0.25 parts boiling water, in glycerol; insoluble in alcohol; aqueous solution is strongly alkaline /Sodium carbonate decahydrate/, Hexagonal crystals; density: 4.7 g/cu cm; Mohs hardness 4 /Trona/, Bulk density: 0.59-1.04 g/mL, 2.5 g/cm³ | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Sodium chloride, sodium sulfate, calcium carbonate and magnesium carbonate, sodium bicarbonate. /Soda ash/, Sodium carbonate can be produced from minerals which contain sodium carbonate. It is present in large deposits in Africa and the United States as either carbonate or trona, a mixed ore of equal molar amounts of the carbonate and bicarbonate. However, about 70% of the world production capacity of sodium carbonate is manufactured by the Solvay (ammonia soda) process, whereby ammonia is added to a solution of sodium chloride. Carbon dioxide is then bubbled through to precipitate the bicarbonate, NaHCO3. The sodium bicarbonate is decomposed by heat producing sodium carbonate. The traditional Solvay process is utilized in most parts of the world, with the exception of the U.S., where all production is based on the minerals which contain sodium carbonate., The purity of natural soda ash is quite high (99.88%) with the iron content as low as 7-9 ppm & chlorine content < 0.02%, Typical analysis /of sodium carbonate via the ammonia-soda (Solvay) process/: Na2CO3 99.6%; NaCl, 0.15%; Na2SO4, 0.02%; Fe2O3, 0.002%; CaO, 0.01%; MgO, 0.02%., For soda ash produced from trona, the following are typical analysis figures: Na2CO3 99.6%; NaCl, 0.035%; Na2SO4, 0.1%; Fe2O3, 0.001%; CaO, 0.01%; MgO, 0.003%. | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Grayish-white powder or lumps containing up to 99% sodium carbonate, White hygroscopic powder, White ... small crystals or monoclinic powder | |

CAS No. |

497-19-8, 7542-12-3 | |

| Record name | Sodium carbonate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09460 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbonic acid sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45P3261C7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

856 °C, 851 °C | |

| Record name | Sodium carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5018 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1135 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Hydrates of Sodium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the different hydrates of sodium carbonate, crucial for professionals in research, science, and drug development who require a thorough understanding of their physicochemical properties and interrelationships.

Sodium carbonate (Na₂CO₃), a key inorganic compound, can exist in an anhydrous state or as several crystalline hydrates. These hydrated forms differ in the number of water molecules incorporated into their crystal structures, which significantly influences their physical and chemical characteristics. The primary and most well-characterized hydrates are sodium carbonate decahydrate (B1171855), sodium carbonate heptahydrate, and sodium carbonate monohydrate. A less common hemipentahydrate has also been reported.

Physicochemical Properties of Sodium Carbonate and Its Hydrates

A summary of the key quantitative data for anhydrous sodium carbonate and its principal hydrates is presented below. These properties are essential for applications ranging from solution preparation to process design in various scientific and industrial settings.

| Property | Anhydrous Sodium Carbonate (Natrite) | This compound (Thermonatrite) | Sodium Carbonate Heptahydrate | Sodium Carbonate Decahydrate (Natron) |

| Chemical Formula | Na₂CO₃[1] | Na₂CO₃·H₂O[1] | Na₂CO₃·7H₂O[1] | Na₂CO₃·10H₂O[1] |

| Molar Mass ( g/mol ) | 105.99[1][2] | 124.00 | 232.09 | 286.14 |

| Crystal System | Monoclinic | Orthorhombic[3] | Orthorhombic | Monoclinic[4] |

| Density (g/cm³) | 2.54 (at 25 °C)[1][5] | 2.25[5] | 1.51[5] | 1.46[5] |

| Solubility ( g/100 mL H₂O) | See Table 2 | See Table 2 | See Table 2 | See Table 2 |

| Melting/Decomposition Point (°C) | 851 (melts)[1][5] | 100 (decomposes to anhydrous)[5] | 33.5 (decomposes)[5] | 34 (decomposes)[5] |

Solubility of Sodium Carbonate in Water

The solubility of sodium carbonate is highly dependent on temperature, which also dictates the stable hydrate (B1144303) phase in equilibrium with the saturated solution.

| Temperature (°C) | Solubility ( g/100 mL H₂O) | Stable Hydrate Form |

| 0 | 7[5] | Decahydrate |

| 15 | 16.4[5] | Decahydrate |

| 20 | 21.8[6] | Decahydrate |

| 27.8 | 34.07[5] | Decahydrate |

| 30 | 39.7[6] | Decahydrate |

| 34.8 | 48.69[5] | Heptahydrate |

| 35.4 | 49.7[7] | Heptahydrate/Monohydrate Transition |

| 40 | 48.8[6] | Monohydrate |

| 60 | 45.62[5] | Monohydrate |

| 100 | 43.6[5] | Monohydrate |

Phase Transitions and Stability

The different hydrates of sodium carbonate are stable within specific temperature ranges, leading to phase transitions upon heating or cooling. The decahydrate is the stable form at lower temperatures, readily crystallizing from aqueous solutions. As the temperature increases, it loses water to form the heptahydrate and subsequently the monohydrate. The anhydrous form is obtained at higher temperatures.

Experimental Protocols

Preparation of Sodium Carbonate Hydrates

1. Preparation of Sodium Carbonate Decahydrate (Na₂CO₃·10H₂O)

-

Principle: Crystallization from a saturated aqueous solution at temperatures below 32.0 °C.

-

Procedure:

-

Prepare a saturated solution of anhydrous sodium carbonate in deionized water at approximately 30 °C.

-

Filter the solution to remove any insoluble impurities.

-

Cool the filtrate slowly to a temperature between 0 and 10 °C.

-

Allow the solution to stand undisturbed for several hours to facilitate the growth of large, transparent crystals of sodium carbonate decahydrate.

-

Separate the crystals from the mother liquor by filtration.

-

Wash the crystals with a small amount of ice-cold deionized water.

-

Dry the crystals by pressing them between filter papers. Do not heat, as this will lead to dehydration.

-

2. Preparation of Sodium Carbonate Heptahydrate (Na₂CO₃·7H₂O)

-

Principle: Crystallization from a saturated aqueous solution within the narrow temperature range of 32.0 to 35.4 °C.[5]

-

Procedure:

-

Prepare a saturated solution of anhydrous sodium carbonate in deionized water at a temperature just above 35.4 °C.

-

Filter the hot solution to remove any impurities.

-

Carefully cool the solution to a temperature between 32.0 and 35.4 °C in a thermostatically controlled water bath.

-

Introduce seed crystals of sodium carbonate heptahydrate if available to induce crystallization.

-

Maintain the temperature within the specified range and allow the crystals to grow.

-

Quickly separate the crystals by filtration.

-

Wash the crystals with a small amount of deionized water pre-equilibrated to the crystallization temperature.

-

Dry the crystals in a desiccator over a saturated solution of sodium chloride to maintain a suitable humidity and prevent efflorescence.

-

3. Preparation of this compound (Na₂CO₃·H₂O)

-

Principle: Crystallization from a saturated aqueous solution at temperatures above 35.4 °C.[5]

-

Procedure:

-

Prepare a saturated solution of anhydrous sodium carbonate in deionized water at a temperature of approximately 60-70 °C.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to a temperature just above 35.4 °C, for example, 40-50 °C.

-

Crystals of this compound will precipitate.

-

Separate the crystals by filtration.

-

Wash the crystals with a small amount of warm deionized water.

-

Dry the crystals in an oven at a temperature slightly below 100 °C to remove surface moisture without causing further dehydration to the anhydrous form.

-

Characterization of Sodium Carbonate Hydrates

1. X-ray Diffraction (XRD)

-

Purpose: To identify the crystal structure and confirm the phase of the sodium carbonate hydrate.

-

Methodology:

-

A powdered sample of the hydrate is finely ground and mounted on a sample holder.

-

The sample is analyzed using a powder X-ray diffractometer.

-

Typical experimental parameters:

-

The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS-ICDD) for the different hydrates of sodium carbonate to identify the phase.

-

2. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Purpose: To determine the water content and study the thermal stability and phase transitions of the hydrates.

-

Methodology:

-

A small, accurately weighed sample of the hydrate is placed in a TGA/DSC crucible (typically alumina (B75360) or platinum).

-

The sample is heated at a constant rate in a controlled atmosphere.

-

Typical experimental parameters:

-

The TGA curve will show mass loss steps corresponding to the dehydration of the hydrate. The temperature and magnitude of these steps can be used to identify the hydrate and determine its water content. The DSC curve will show endothermic peaks corresponding to the dehydration and melting processes, providing information on the transition temperatures. For example, the dehydration of this compound shows a significant mass loss in the temperature range of 64-113 °C.[8]

-

Logical Workflow for Hydrate Identification

The following diagram illustrates a logical workflow for the identification and characterization of an unknown sodium carbonate hydrate sample.

References

- 1. Sodium Carbonate- Uses, Structure, Formula & Properties [turito.com]

- 2. Sodium Carbonate | Na2CO3 | CID 10340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. webqc.org [webqc.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Sodium carbonate - Wikipedia [en.wikipedia.org]

- 6. Page loading... [wap.guidechem.com]

- 7. China The Physical And Chemical Properties Of Sodium Carbonate Suppliers, Manufacturers, Factory - Free Sample - OCEANCHEM [oceanchemgroup.com]

- 8. cis01.central.ucv.ro [cis01.central.ucv.ro]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

An In-depth Technical Guide to the Crystal Structure of Sodium Carbonate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of sodium carbonate monohydrate (Na₂CO₃·H₂O), also known as thermonatrite. The information presented is collated from crystallographic studies and is intended to be a valuable resource for professionals in research, science, and drug development who require detailed structural information on this compound.

Crystallographic Data

The crystal structure of this compound has been determined with precision through single-crystal X-ray diffraction techniques. The compound crystallizes in the orthorhombic system, and its key crystallographic parameters are summarized in the table below.

| Parameter | Value | Source |

| Crystal System | Orthorhombic | [1] |

| Space Group | P2₁ab | [1] |

| a | 6.472(2) Å | [1] |

| b | 10.724(3) Å | [1] |

| c | 5.259(2) Å | [1] |

| α, β, γ | 90° | [2] |

| Unit Cell Volume | 365.1 ų | [1] |

| Z (Formula units per unit cell) | 4 | [1] |

| Calculated Density | 2.256 g/cm³ | [1] |

| Observed Density | 2.255 g/cm³ | [1] |

Structural Description

The crystal structure of this compound consists of sheets of carbonate ions (CO₃²⁻) that are bonded to sodium ions (Na⁺) and water molecules.[1] These sheets are oriented roughly halfway between the layers.[1]

Each carbonate ion is bonded edgewise to two sodium ions.[1] The sodium ions exhibit irregular but similar coordination environments, with each Na⁺ ion being surrounded by seven neighboring atoms.[1]

The water molecules play a crucial role in the structure. Each water molecule is bonded to two sodium ions and forms hydrogen bonds with two neighboring carbonate layers, thus linking the sheets together.[1] The arrangement of Na(1), Na(2), O(1), and O(3) atoms around the water oxygen is approximately tetrahedral.[1]

Below is a diagram illustrating the key interactions within the crystal structure of this compound.

Caption: Key interactions within the this compound crystal structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

The crystallographic data presented in this guide were obtained through a single-crystal X-ray diffraction experiment. The following outlines the typical methodology employed in such a study.

Crystal Growth

Single crystals of this compound were grown by the evaporation of an aqueous solution at 60°C.[1] A fragment from a plate-like crystal with approximate maximum and minimum dimensions of 0.35 mm and 0.05 mm, respectively, was selected for data collection.[1]

Data Collection

A single-crystal diffractometer was used to collect the X-ray diffraction data.[1] The essential parameters for the data collection process are summarized in the table below.

| Parameter | Value | Source |

| Radiation | Mo Kα (λ = 0.710688 Å) | [1] |

| Filter | 0.025 mm Nb | [1] |

| Temperature | 24 °C | [1] |

| Data Collection Method | Peak height method | [1] |

| Number of Reflections Collected | 2189 (from 2 octants) | [1] |

| Number of Unique Reflections | 1231 | [1] |

| Maximum sin θ/λ | 0.904 Å⁻¹ | [1] |

Structure Solution and Refinement

The initial crystal structure, excluding the hydrogen positions, was determined by Harper in 1936.[1] This structure was subsequently refined using modern computational methods. The refinement process involved the following steps:

-

Initial Refinement: The structure was first refined isotropically from Harper's parameters using the X-ray 67 system of computer programs, which resulted in an R-value of 0.065.[1]

-

Anisotropic Refinement: The structure was then refined anisotropically, leading to a final R-value of 0.044.[1]

-

Hydrogen Atom Location: The positions of the hydrogen atoms were unambiguously identified from the two highest peaks in a difference Fourier synthesis.[1]

The workflow for the structure determination and refinement is depicted in the diagram below.

Caption: Workflow for the determination of the this compound crystal structure.

Conclusion

The crystal structure of this compound is well-characterized, revealing a layered arrangement of carbonate ions and sodium ions linked by water molecules through a network of ionic and hydrogen bonds. The detailed crystallographic data and experimental protocols provided in this guide offer a solid foundation for further research and applications in various scientific and industrial fields, including pharmaceuticals, where understanding crystal structures is paramount for drug development and formulation.

References

From Ore to Pure Compound: A Technical Guide to the Synthesis of Sodium Carbonate Monohydrate from Trona

A comprehensive overview for researchers and professionals on the industrial transformation of trona ore into high-purity sodium carbonate monohydrate, detailing the underlying chemistry, process parameters, and methodologies.

The synthesis of this compound from trona ore is a cornerstone of the chemical industry, providing a critical raw material for glass manufacturing, detergents, and various chemical processes. This in-depth technical guide elucidates the core principles and practical applications of the prevalent monohydrate process, designed for researchers, scientists, and drug development professionals seeking a thorough understanding of this industrial-scale synthesis.

Introduction to the Monohydrate Process

The monohydrate process is the most widely practiced method for producing dense soda ash from trona ore.[1] Trona, a naturally occurring mineral with the chemical formula Na₂CO₃·NaHCO₃·2H₂O (sodium sesquicarbonate), is the primary feedstock. The process refines this raw ore through a multi-step purification sequence involving calcination, dissolution, clarification, filtration, crystallization, and drying to yield high-purity this compound (Na₂CO₃·H₂O).[1][2]

Process Workflow and Key Stages

The overall process for converting trona ore into this compound can be visualized as a sequential flow of unit operations, each designed to progressively purify the product.

Caption: Overall workflow of the monohydrate process.

Raw Material and Preparation

The primary raw material is trona ore, which is mined and then transported to the processing facility. A typical composition of Wyoming trona ore is presented in Table 1.

Table 1: Typical Composition of Trona Ore

| Component | Chemical Formula | Percentage (%) |

| Sodium Sesquicarbonate | Na₂CO₃·NaHCO₃·2H₂O | 90.51 |

| Shortite | Na₂CO₃·2CaCO₃ | 2.00 |

| Insoluble Impurities | - | 6.56 |

| Sodium Chloride | NaCl | 0.36 |

| Sodium Sulfate | Na₂SO₄ | 0.10 |

| Dolomite | CaMg(CO₃)₂ | 0.47 |

| Source:[3] |

The initial step in the process is the physical preparation of the mined ore. This involves crushing the trona to a smaller, more uniform particle size and screening it.[3] A common target size is less than 3 mm.[3] This increases the surface area for the subsequent chemical reactions.

Calcination: The Heart of the Transformation

Calcination is a critical thermal decomposition step where the crushed trona ore is heated to convert sodium bicarbonate into sodium carbonate. This significantly reduces the weight of the ore by driving off water and carbon dioxide.[4] The primary chemical reaction during calcination is:

2(Na₂CO₃·NaHCO₃·2H₂O)(s) → 3Na₂CO₃(s) + CO₂(g) + 5H₂O(g)[3]

Caption: Chemical transformation during calcination.

Experimental Protocol for Calcination:

-

Apparatus: Industrial-scale rotary calciner or fluidized-bed reactor.[5][6]

-

Procedure:

-

Feed the crushed and screened trona ore into the calciner.

-

Heat the ore to a temperature range of 150°C to 300°C.[6] A common operating temperature is 250°C.[3]

-

The residence time in the calciner is controlled to ensure complete decomposition of the sodium bicarbonate.

-

The off-gases, primarily carbon dioxide and water vapor, are vented.

-

The resulting crude sodium carbonate, now reduced in weight by about 27%, is discharged from the calciner.[6]

-

Table 2: Operating Parameters for Trona Ore Calcination

| Parameter | Value | Reference(s) |

| Temperature | 150 - 300 °C | [6] |

| Optimal Temperature | 175 °C | [7] |

| Particle Size | < 6.35 mm | [7] |

| Calcination Time (Furnace) | 30 minutes | [7] |

| Calcination Time (Microwave) | 5 minutes | [7] |

Dissolution and Clarification

The crude sodium carbonate from the calciner is then dissolved in hot water or a recycled mother liquor to create a saturated sodium carbonate solution.[6] This step aims to separate the soluble sodium carbonate from the insoluble impurities present in the ore, such as shale and clay.[8]

The resulting liquor is then sent to a clarifier, where the suspended solids are allowed to settle.[6] The clarified solution is subsequently filtered to remove any remaining fine insoluble particles.[8] Activated carbon may be used during filtration to adsorb and remove soluble organic impurities that can cause foaming and affect crystal quality in the subsequent steps.[5]

Crystallization of this compound

The clear, hot, and concentrated sodium carbonate solution (typically around 30% by weight) is then fed into evaporative crystallizers.[6] In this crucial step, water is evaporated, leading to the precipitation of this compound crystals (Na₂CO₃·H₂O).

The crystallization is carefully controlled to occur at temperatures between 40°C and 100°C, which is below the transition temperature where anhydrous sodium carbonate would form.[6] The formation of anhydrous sodium carbonate is undesirable as it can lead to fouling of heat exchange surfaces.[9]

Experimental Protocol for Crystallization:

-

Apparatus: Multi-effect evaporative crystallizers or mechanical vapor recompression crystallizers.[6]

-

Procedure:

-

Introduce the clarified, hot sodium carbonate solution into the crystallizer.

-

Reduce the pressure within the vessel to lower the boiling point of the solution, preventing the formation of anhydrous sodium carbonate.[9]

-

Evaporate water from the solution to induce supersaturation and initiate the crystallization of this compound.

-

Maintain the temperature between 40°C and 100°C.[6]

-

The resulting slurry, containing the crystallized this compound, is continuously removed from the crystallizer.

-

Impurities such as sodium chloride can lower the transition temperature of this compound to anhydrous sodium carbonate.[9] For instance, at a 5% NaCl concentration, the transition temperature decreases to 106°C.[10]

Separation and Drying

The slurry from the crystallizers is sent to a centrifuge to separate the this compound crystals from the remaining liquid (mother liquor).[3] The mother liquor, which is still rich in dissolved sodium carbonate, is typically recycled back to the dissolution stage.[6]

The separated crystals, which still contain some moisture, are then transferred to a dryer. In the dryer, the crystals are heated to produce the final anhydrous soda ash (sodium carbonate).[3] The drying process removes the water of hydration from the this compound.

Na₂CO₃·H₂O(s) → Na₂CO₃(s) + H₂O(g)

Quantitative Analysis and Product Quality

The monohydrate process is capable of producing high-purity sodium carbonate. The final product quality is influenced by the efficiency of each unit operation in removing impurities.

Table 3: Product Yield and Purity

| Parameter | Value | Reference(s) |

| Product Purity | 98% | [6] |

| Product Yield | 70% | [6] |

| Final Product Density | 0.99 - 1.04 g/cm³ | [6] |

| Average Particle Size | ~250 µm | [6] |

Conclusion

The synthesis of this compound from trona ore via the monohydrate process is a well-established and efficient industrial method. A thorough understanding of the process parameters, reaction kinetics, and the role of impurities at each stage is crucial for optimizing production and ensuring a high-quality final product. This guide provides a foundational understanding of the key technical aspects of this important chemical transformation, offering valuable insights for researchers and professionals in related fields.

References

- 1. researchgate.net [researchgate.net]

- 2. minedocs.com [minedocs.com]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. US3869538A - Process for producing sodium carbonate from trona - Google Patents [patents.google.com]

- 6. scribd.com [scribd.com]

- 7. Assessment of soda ash calcination treatment of Turkish trona ore | E3S Web of Conferences [e3s-conferences.org]

- 8. eproxymaterials.com [eproxymaterials.com]

- 9. This compound crystallization | TREA [trea.com]

- 10. US20170029283A1 - this compound Crystallization - Google Patents [patents.google.com]

Unveiling the Thermodynamic Landscape of Sodium Carbonate Monohydrate: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the thermodynamic properties of sodium carbonate monohydrate (Na₂CO₃·H₂O) has been compiled to serve as an essential resource for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of the compound's core thermodynamic characteristics, supported by detailed experimental methodologies and quantitative data presented for straightforward comparison.

This compound, a compound of significant interest in various chemical and pharmaceutical applications, exhibits distinct thermodynamic behavior that is crucial for its handling, formulation, and integration into complex processes. This guide summarizes its key thermodynamic parameters, offering a foundational understanding for its practical application.

Core Thermodynamic Properties

A thorough review of available literature has yielded the following key thermodynamic data for this compound at standard conditions (298.15 K and 1 bar).

| Thermodynamic Property | Symbol | Value | Unit |

| Standard Enthalpy of Formation | ΔHf° | -1430.1[1] | kJ/mol |

| Standard Molar Entropy | S° | 168.2[2] | J/mol·K |

| Molar Heat Capacity at Constant Pressure | Cp | 145.6[2] | J/mol·K |

| Standard Gibbs Free Energy of Formation | ΔGf° | -1293.5 | kJ/mol |

Note: The Standard Gibbs Free Energy of Formation was calculated using the formula ΔGf° = ΔHf° - TΔSf°, based on the standard entropies of the constituent elements in their standard states.

Experimental Determination of Thermodynamic Properties

The characterization of the thermodynamic properties of this compound relies on several key experimental techniques. The principles and typical experimental parameters for these methods are outlined below.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques are pivotal in understanding the dehydration and decomposition behavior of this compound.

Thermogravimetric Analysis (TGA) is employed to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is particularly useful for determining the water content and the thermal stability of the hydrate.

Typical Experimental Protocol for TGA:

-

Sample Mass: 1-10 mg of finely ground this compound.

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.

-

Atmosphere: A controlled atmosphere, such as dry nitrogen or air, is maintained with a typical flow rate of 20-50 mL/min.

-

Crucible: An open pan, typically made of aluminum or platinum, is used to hold the sample.

-

Temperature Range: The analysis is typically conducted from ambient temperature up to 300 °C to observe the complete dehydration process.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the enthalpy changes associated with phase transitions, such as dehydration.

Typical Experimental Protocol for DSC:

-

Sample Mass: 2-5 mg of the sample is weighed into an aluminum pan.

-

Crucible: A sealed aluminum pan is often used to contain any evolved water vapor. A pinhole in the lid may be used to control the release of vapor.

-

Heating Rate: A constant heating rate, typically in the range of 5-20 °C/min, is applied.

-

Atmosphere: A purge of inert gas, such as nitrogen, is used to ensure an inert environment.

-

Reference: An empty, sealed aluminum pan is used as the reference.

Calorimetry

Solution calorimetry is a fundamental technique for determining the enthalpy of solution and, subsequently, the enthalpy of formation of this compound.

Typical Experimental Protocol for Solution Calorimetry:

-

Calorimeter: An isoperibol or isothermal titration calorimeter is commonly used.

-

Sample Preparation: A precisely weighed amount of this compound (e.g., 0.1-0.5 g) is placed in a sample holder.

-

Solvent: A known volume of deionized water (e.g., 100 mL) is placed in the calorimeter vessel and allowed to reach thermal equilibrium.

-

Measurement: The sample is introduced into the water, and the temperature change of the solution is measured with high precision.

-

Calibration: The calorimeter is calibrated using a substance with a known heat of solution, such as potassium chloride (KCl).

Logical Workflow for Thermodynamic Characterization

The determination of the thermodynamic properties of this compound follows a logical and systematic workflow. This process ensures the accurate and comprehensive characterization of the material.

This technical guide provides a foundational understanding of the thermodynamic properties of this compound, essential for its effective application in scientific research and industrial development. The presented data and experimental protocols are intended to support further investigation and application of this important compound.

References

A Comprehensive Technical Guide on the Solubility of Sodium Carbonate Monohydrate in Ethanol for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium carbonate (Na₂CO₃) is a fundamental inorganic salt with wide-ranging applications in various industrial sectors, including pharmaceuticals, chemical synthesis, and materials science. In many of these applications, understanding its solubility in different solvent systems is paramount for process design, optimization, and control. While the aqueous solubility of sodium carbonate and its various hydrates is well-documented, its behavior in organic and mixed-solvent systems, such as ethanol (B145695) and aqueous ethanol, is less comprehensively characterized. This technical guide provides an in-depth overview of the solubility of sodium carbonate, with a specific focus on the monohydrate form (Na₂CO₃·H₂O), in ethanol and ethanol-water mixtures. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical properties of this compound.

Physicochemical Properties of Sodium Carbonate and its Hydrates

Sodium carbonate can exist in several hydrated forms, with the most common being the anhydrous form (Na₂CO₃), the monohydrate (Na₂CO₃·H₂O), the heptahydrate (Na₂CO₃·7H₂O), and the decahydrate (B1171855) (Na₂CO₃·10H₂O).[1] The specific hydrate (B1144303) that is stable depends on the temperature and water activity of the system. The monohydrate is of particular interest in many industrial processes due to its stability at temperatures above 35.4°C.

Solubility of Sodium Carbonate in Ethanol and Aqueous Ethanol Solutions

The solubility of sodium carbonate in ethanol is generally low, as it is an ionic compound and ethanol is a less polar solvent compared to water. Several sources describe sodium carbonate and its monohydrate as "slightly soluble" or "insoluble" in ethanol.[1][2] However, the presence of water in ethanol can significantly impact its solubility.

Quantitative Solubility Data

While specific quantitative data for sodium carbonate monohydrate is scarce in readily available literature, data for anhydrous sodium carbonate provides a valuable reference point. It is important to note that the solubility of the monohydrate may differ from the anhydrous form.

The following tables summarize the available quantitative solubility data for anhydrous sodium carbonate in ethanol and ethanol-water mixtures.

Table 1: Solubility of Anhydrous Sodium Carbonate in Pure Ethanol

| Temperature (°C) | Solubility (g / 100 g of ethanol) |

| 20 | 0.22 |

| 25 | 0.24 |

| 35 | 0.297 |

| Data sourced from[3] |

Table 2: Solubility of Anhydrous Sodium Carbonate in Aqueous Ethanol Solutions

| Ethanol Concentration (% w/w) | Temperature (°C) | Solubility (g / 100 g of solvent) |

| 40 | 29.7 | 2.15 |

| 50 | 20 | 0.84 |

| 95 | 30 | 0.03 |

| Data sourced from[3] |

Table 3: Multicomponent Solubility in the Water-Ethanol-Sodium Carbonate System at 20°C

This system at 20°C results in two liquid layers in equilibrium with solid sodium carbonate decahydrate (Na₂CO₃·10H₂O).

| Layer | Water (wt%) | Ethanol (wt%) | Sodium Carbonate (wt%) |

| 1 | 82.378 | 3.409 | 14.213 |

| 2 | 24.732 | 75.159 | 0.109 |

| Data sourced from[3] |

Experimental Protocols for Determining Solubility

A precise and reproducible experimental protocol is crucial for determining the solubility of this compound in ethanol. The following outlines a general methodology based on the isothermal shake-flask method, a common technique for solubility determination.

Materials and Equipment

-

This compound (Na₂CO₃·H₂O) of high purity

-

Anhydrous Ethanol and deionized water

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for concentration determination (e.g., titrator, ion chromatograph, or gravimetric analysis setup)

Experimental Procedure

-

Preparation of Solvent Mixtures: Prepare a series of ethanol-water mixtures of known compositions by weight or volume.

-

Saturation: Add an excess amount of this compound to a known mass or volume of the solvent mixture in a sealed container.

-

Equilibration: Place the container in a temperature-controlled shaker or water bath and agitate it for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be maintained within ±0.1°C.

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant liquid using a pre-heated or pre-cooled syringe to avoid any temperature-induced precipitation. Filter the sample immediately using a syringe filter of a pore size sufficient to remove all solid particles (e.g., 0.22 µm).

-

Analysis of the Saturated Solution: Accurately determine the concentration of sodium carbonate in the filtered saturated solution. This can be achieved through various analytical techniques:

-

Gravimetric Analysis: Evaporate a known mass of the saturated solution to dryness at a suitable temperature (e.g., 110°C) and weigh the remaining solid residue.

-

Titration: Titrate a known volume of the saturated solution with a standardized acid (e.g., HCl) using a suitable indicator (e.g., methyl orange).[4][5]

-

Ion Chromatography: Dilute the saturated solution to an appropriate concentration and analyze for the carbonate or sodium ion concentration.

-

-

Data Reporting: Express the solubility in appropriate units, such as g/100 g of solvent or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound in ethanol.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationship of Factors Affecting Solubility

The solubility of this compound in ethanol is influenced by several key factors. The diagram below illustrates the logical relationships between these factors.

Caption: Factors influencing the solubility of this compound in ethanol.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in ethanol and aqueous ethanol solutions. While quantitative data specifically for the monohydrate is limited, the data for the anhydrous form provides a useful starting point for researchers. The provided experimental protocol offers a robust framework for determining precise solubility data for this system. A thorough understanding of the solubility behavior is essential for professionals in research, development, and manufacturing who work with sodium carbonate in non-aqueous or mixed-solvent systems. Further experimental studies are warranted to establish a comprehensive dataset for the solubility of this compound in a wide range of ethanol concentrations and temperatures.

References

- 1. China The Physical And Chemical Properties Of Sodium Carbonate Suppliers, Manufacturers, Factory - Free Sample - OCEANCHEM [oceanchemgroup.com]

- 2. Sodium Carbonate | Na2CO3 | CID 10340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sodium carbonate [chemister.ru]

- 4. coryw.people.charleston.edu [coryw.people.charleston.edu]

- 5. fao.org [fao.org]

A Technical Guide to Sodium Carbonate Monohydrate

This guide provides a comprehensive overview of sodium carbonate monohydrate, a crucial compound for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, manufacturing, analytical procedures, and applications, with a focus on presenting data in a clear and accessible format.

Chemical Identification

This compound is the hydrated salt of carbonic acid.[1][2] It is also commonly known as crystal carbonate.[2][3] The primary identifier for this chemical compound is its CAS (Chemical Abstracts Service) number.

| Identifier | Value |

| CAS Number | 5968-11-6 [1][3][4][5][6] |

| Chemical Name | This compound[1][7] |

| Synonyms | Sodium carbonate hydrate, Dithis compound, Carbonic Acid Sodium Salt Monohydrate[1][4] |

| EC Number | 207-838-8 |

| PubChem CID | 62596[4] |

Physicochemical Properties

This compound is a white, crystalline, odorless, and hygroscopic solid.[1][3][8] It is stable under normal conditions but is incompatible with strong acids, aluminum, fluorine, and lithium.[8] When dissolved in water, it forms an alkaline solution.[1][2]

| Property | Value |

| Molecular Formula | Na₂CO₃·H₂O[1][4][5] |

| Molecular Weight | 124.00 g/mol [1][4][5][9] |

| Appearance | White crystalline powder or granules[1][3][4][8] |

| Solubility | Freely soluble in water; Insoluble in alcohol[1][8] |

| pH | ~11.6 (for a solution)[5] |

| Loss on Drying | 12.0% - 15.0%[1][10] |

| Purity (Assay) | ≥ 99.5%[1][4] |

Manufacturing Process

Commercially, sodium carbonate is produced in large quantities primarily through the Solvay process, which uses sodium chloride (brine) and limestone as raw materials.[2][11][12] The monohydrate form can be obtained through the crystallization of a sodium carbonate solution.[13]

A simplified logical flow for producing the monohydrate form from the anhydrous "light ash" generated by the Solvay process is outlined below.

Applications in Drug Development

In the pharmaceutical industry, this compound serves several key functions, primarily as an excipient.[14] Its alkaline properties make it a versatile agent in formulation.

-

Buffering Agent and pH Adjuster : It is used to control the pH of formulations, ensuring the stability and efficacy of the active pharmaceutical ingredient (API).[14][15][16]

-

Effervescent Formulations : It is a common component in effervescent tablets and powders.[17]

-

Chemical Synthesis : It can be used as a reagent in various chemical reactions during the synthesis of pharmaceutical compounds.[14]

-

Antacid Properties : In some over-the-counter products, it acts as an antacid to neutralize stomach acid.[16]

Examples of medications that list this compound as an excipient include formulations of Methotrexate Sodium and Rosuvastatin Calcium.[14]

Analytical Procedures

The purity and identity of this compound are critical for its use in pharmaceutical applications. Standardized analytical methods, such as those from the United States Pharmacopeia (USP) or the American Chemical Society (ACS), are employed.[6][10][18]

This protocol details the determination of this compound purity via titrimetry, a common and reliable method.[10][18]

Objective: To determine the assay of this compound, which should be not less than 99.5%.[10]

Principle: The carbonate is titrated with a strong acid (hydrochloric acid) to a visual endpoint using methyl orange as an indicator. The reaction proceeds in two stages, but the final endpoint corresponds to the complete neutralization of the carbonate.

Materials:

-

This compound sample

-

1 N Hydrochloric Acid (HCl) volumetric solution

-

Methyl orange indicator solution

-

Deionized water

-

125 mL glass-stoppered flask

-

50 mL burette

-

Analytical balance

Procedure:

-

Accurately weigh approximately 2.5 g of the this compound sample.[18]

-

Transfer the sample to a 125 mL flask.

-

Add 2-3 drops (approximately 0.10 mL) of methyl orange indicator solution to the flask. The solution will turn yellow.[18]

-

Titrate the solution with 1 N HCl from the burette. Add the acid slowly with constant stirring until the solution becomes faintly pink.[10]

-

To ensure a sharp endpoint, heat the solution to boiling. The color may revert to yellow as dissolved CO₂ is expelled.

-

Cool the solution and continue the titration until the faint pink color is no longer affected by continued boiling.[10]

-

Record the final volume of 1 N HCl used.

Calculation: The assay is calculated based on the stoichiometry of the reaction. One milliliter of 1 N hydrochloric acid corresponds to 0.062 g of Na₂CO₃·H₂O.[18]

Assay (%) = (Volume of HCl (mL) × Normality of HCl × 124.00 g/mol ) / (Weight of sample (g) × 2 × 1000) × 100

Safety and Handling

This compound is considered hazardous and requires careful handling. It can cause serious eye irritation and may cause skin and respiratory tract irritation.[7][9][19]

-

Personal Protective Equipment (PPE) : Always wear approved safety glasses with side shields or goggles, chemical-resistant gloves, and appropriate body-covering clothing.[7][20]

-

Handling : Handle in a well-ventilated area or in a chemical fume hood to avoid dust formation.[7][21] Avoid contact with skin and eyes and do not breathe the dust.[21][22]

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container.[7][20][21] The material is hygroscopic and must be protected from humidity.[7][21]

-

First Aid : In case of eye contact, rinse cautiously with water for several minutes.[7][19] For skin contact, wash with plenty of soap and water.[7] If inhaled, move to fresh air.[7] Seek medical attention if irritation persists.

References

- 1. laballey.com [laballey.com]

- 2. Sodium carbonate - Wikipedia [en.wikipedia.org]

- 3. allanchem.com [allanchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 5968-11-6 CAS | this compound | Metallic Salts (Metal Salts) | Article No. 05812 [lobachemie.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. prochemonline.com [prochemonline.com]

- 8. SODIUM CARBONATE, MONOHYDRATE | 5968-11-6 [chemicalbook.com]

- 9. This compound | CH2Na2O4 | CID 2735133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. drugfuture.com [drugfuture.com]

- 11. edu.rsc.org [edu.rsc.org]

- 12. US8202659B2 - Method for obtaining this compound crystals - Google Patents [patents.google.com]

- 13. Transformation between this compound and sodium carbonate_Chemicalbook [chemicalbook.com]

- 14. drugs.com [drugs.com]

- 15. abachemicals.com [abachemicals.com]

- 16. What is Sodium carbonate used for? [synapse.patsnap.com]

- 17. pharmaexcipients.com [pharmaexcipients.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. fishersci.com [fishersci.com]

- 20. camachem.com [camachem.com]

- 21. carlroth.com [carlroth.com]

- 22. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Thermal Decomposition of Sodium Carbonate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of sodium carbonate monohydrate (Na₂CO₃·H₂O), also known as thermonatrite. The document details the decomposition pathway, kinetic parameters, and the experimental protocols utilized for its characterization, drawing from established scientific literature.

Executive Summary

The thermal decomposition of this compound is primarily a single-step dehydration process, resulting in the formation of anhydrous sodium carbonate (Na₂CO₃) and the release of water vapor. This process is of significant interest in various industrial applications, including glass manufacturing, chemical synthesis, and as a standard in thermal analysis. The kinetics and mechanism of this dehydration are influenced by factors such as temperature, heating rate, and the partial pressure of water vapor in the surrounding atmosphere.[1][2] Advanced analytical techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for elucidating the precise nature of this transformation.

Decomposition Pathway and Stoichiometry

The thermal decomposition of this compound follows a well-defined chemical equation:

Na₂CO₃·H₂O(s) → Na₂CO₃(s) + H₂O(g) [3]

This reaction involves the loss of one mole of water of hydration. The theoretical mass loss associated with this dehydration is approximately 14.5%.[4] Experimental results from thermogravimetric analysis confirm this, with observed weight loss percentages aligning closely with the calculated value.[4] The resulting anhydrous sodium carbonate is thermally stable up to high temperatures, with its decomposition into sodium oxide and carbon dioxide occurring above 851°C.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from various studies on the thermal decomposition of this compound.

Table 1: Thermal Decomposition Temperatures and Mass Loss

| Analytical Method | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) | Atmosphere | Reference |

| TGA/DTG | 64 - 113 | 96.09 | 8.5 (first step) | Air | [7][8] |

| TGA/DTG | 130 - 460 | - | 1.4 (second step) | Air | [7][8] |

| TGA | 62 - 163 | - | ~14.8 | N/A | [4] |

| DSC | 82.54 - 110.69 | 96.09 | N/A | Air | [8] |

Note: Some studies have observed a two-step water loss, which may be attributed to the presence of different hydrated phases or variations in experimental conditions.[7][8]

Table 2: Kinetic and Thermodynamic Parameters

| Parameter | Value | Conditions | Reference |

| Activation Energy (Ea) | 71.5 kJ/mol | Isothermal, 336-400 K | [2] |

| Activation Energy (Ea) | 115.5 kJ/mol | Non-isothermal, dry N₂ stream | [9] |

| Activation Energy (Ea) | 246.9 kJ/mol | Non-isothermal, wet N₂ stream (p(H₂O) = 9.2 kPa) | [9] |

| Frequency Factor | 2.2 x 10⁷ s⁻¹ | Isothermal, 336-400 K | [2] |

| Enthalpy of Dehydration (ΔH) | 210.425 J/g | Non-isothermal, air | [8] |

The kinetics of the dehydration process have been described by the Avrami–Erofeyev model (n=2).[2] It is important to note that the activation energy is significantly influenced by the partial pressure of water vapor (p(H₂O)), with higher p(H₂O) values leading to an increase in the activation energy.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible results in the study of thermal decomposition. The following sections describe the typical experimental setups for TGA and DSC analysis of this compound.

Thermogravimetric analysis is employed to measure the change in mass of a sample as a function of temperature or time.

-

Instrumentation : A thermogravimetric analyzer, such as a PerkinElmer "Diamond" Differential/Thermogravimetric Analyzer, is commonly used.[8]

-

Sample Preparation : A small, accurately weighed sample (e.g., 3-5 mg) of this compound is placed in a crucible (typically alumina (B75360) or platinum).

-

Heating Program : The sample is heated at a constant rate, for example, 10 K/min, over a specified temperature range (e.g., room temperature to 500°C).[7]

-

Atmosphere : The experiment is conducted under a controlled atmosphere, which can be an inert gas like dry nitrogen or air, at a specific flow rate (e.g., 50 cm³/min).[4][9] For kinetic studies investigating the effect of water vapor, humidity-controlled thermogravimetry is utilized to maintain a constant partial pressure of H₂O.[1][9]

-

Data Analysis : The resulting TGA curve plots mass loss against temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps in identifying the peak decomposition temperatures.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Instrumentation : A DSC instrument, often coupled with a TGA, is used.

-

Sample and Reference : A weighed sample of this compound is placed in a sample pan, and an empty pan serves as the reference. Both are maintained at nearly the same temperature throughout the experiment.[10]

-

Heating Program : A linear heating rate, consistent with the TGA experiment, is applied.

-

Atmosphere : A controlled atmosphere, similar to that in the TGA experiment, is maintained.

-

Data Analysis : The DSC curve shows endothermic or exothermic peaks corresponding to thermal events. The dehydration of this compound is an endothermic process.[8] The area under the peak is integrated to determine the enthalpy change (ΔH) of the reaction.[11]

Visualizations

The following diagrams illustrate the experimental workflow and the chemical pathway of the thermal decomposition of this compound.

Caption: Experimental workflow for thermal analysis.

Caption: Decomposition pathway of Na₂CO₃·H₂O.

Conclusion

The thermal decomposition of this compound is a well-characterized dehydration reaction that is highly dependent on experimental conditions, particularly the water vapor pressure. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and scientists working with this compound. The application of TGA and DSC is indispensable for accurately determining the thermal stability, kinetics, and thermodynamic properties associated with its decomposition.

References

- 1. Universal kinetic description for the thermal dehydration of this compound powder across different temperatures and water vapor pressures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Dehydration of this compound - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. osti.gov [osti.gov]

- 5. quora.com [quora.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. cis01.central.ucv.ro [cis01.central.ucv.ro]

- 9. Universal kinetic description for the thermal dehydration of this compound powder across different temperatures and water vapor pressur ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04624B [pubs.rsc.org]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of Sodium Carbonate: Monohydrate vs. Anhydrous Forms

An In-depth Technical Guide for Researchers and Drug Development Professionals

Sodium carbonate, a fundamental inorganic salt, is a critical reagent and excipient in various scientific and pharmaceutical applications. It exists in several hydration states, with the anhydrous (Na₂CO₃) and monohydrate (Na₂CO₃·H₂O) forms being the most relevant in laboratory and industrial settings. The presence or absence of a single water molecule in the crystal lattice imparts distinct physical and chemical properties to each form. Understanding these differences is paramount for ensuring precision, reproducibility, and stability in research and drug development.

This guide provides a detailed comparison of the core properties of anhydrous sodium carbonate and sodium carbonate monohydrate, complete with experimental protocols for their characterization and visual diagrams to illustrate key relationships and workflows.

Core Physical and Chemical Properties

A quantitative comparison of the key properties of anhydrous and monohydrate sodium carbonate reveals significant differences that impact their handling, storage, and application. The data, summarized in the tables below, highlights the critical role of the water of hydration.

Table 1: General and Physical Properties

| Property | Sodium Carbonate Anhydrous | This compound |

| Chemical Formula | Na₂CO₃[1] | Na₂CO₃·H₂O[2] |

| Molar Mass | 105.99 g/mol [1][3] | 124.00 g/mol [2][4] |

| Appearance | White, crystalline, hygroscopic powder[1][5][6] | White, crystalline powder[2] |

| Density | 2.54 g/cm³[7][8] | 2.25 g/cm³[2][7] |

| Melting Point | 851 °C (decomposes)[3] | Loses water at ~100-109°C[5][9]; melts at 851°C[2] |

| Boiling Point | 1600 °C[2][3] | 1600 °C (after dehydration)[2] |

| Crystal Structure | Orthorhombic | Orthorhombic[10] |

Table 2: Solubility and Solution Properties

| Property | Sodium Carbonate Anhydrous | This compound |

| Solubility in Water | Highly soluble[1]. 7 g/100 mL (0°C), 45.62 g/100 mL (60°C)[7] | Soluble in water[2]. |

| pH (1% aqueous solution) | ~11.6 (alkaline)[1][11] | 12 (basic)[2] |

| Hygroscopicity | Highly hygroscopic; readily absorbs moisture from the air to form hydrates[6][12][13]. | More stable in air than the anhydrous form. |

| Stability | Stable under dry conditions[1]. Caking can occur upon exposure to moisture[5]. | Stable under normal conditions. Avoid heat and moisture[2]. |

Interconversion and Stability

The relationship between the different hydrate (B1144303) forms of sodium carbonate is primarily governed by temperature and ambient humidity. The anhydrous form is thermodynamically favored at higher temperatures, while the monohydrate and decahydrate (B1171855) forms are stable at lower temperatures.

Anhydrous sodium carbonate's strong affinity for water makes it highly hygroscopic.[12][13] Upon exposure to air, it readily absorbs moisture, which can lead to the formation of the monohydrate and cause caking or clumping, altering its physical properties and effective concentration.[5][14][15] Conversely, this compound is more stable under typical ambient conditions but will lose its water of crystallization when heated above 100°C, converting it to the anhydrous form.[5][16]

Caption: Interconversion pathways of sodium carbonate hydrates.

Experimental Protocols for Characterization

Accurate characterization of sodium carbonate forms is essential for quality control and formulation development. The following are standard methodologies for determining key properties.

Thermal Analysis (TGA/DSC)

-

Objective: To determine the water content, thermal stability, and dehydration temperature.

-

Methodology:

-

Thermogravimetric Analysis (TGA): A sample (5-10 mg) is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min).

-

For Na₂CO₃·H₂O, a weight loss corresponding to one mole of water (~14.5%) will be observed starting around 60-110°C.[17][18]

-

Anhydrous Na₂CO₃ will show no significant weight loss until decomposition above 851°C.[19]

-

Differential Scanning Calorimetry (DSC): A sample is heated alongside a reference. An endothermic peak will be observed during the dehydration of the monohydrate, corresponding to the energy required to remove the water molecule.

-

Hygroscopicity Assessment (Dynamic Vapor Sorption)

-

Objective: To quantify the moisture absorption characteristics.

-

Methodology:

-

A sample is placed in a Dynamic Vapor Sorption (DVS) analyzer.

-

The sample is first dried under a stream of dry nitrogen to establish a baseline mass.

-

The relative humidity (RH) of the chamber is then increased stepwise (e.g., from 0% to 90% in 10% increments).

-

The mass change of the sample is recorded at each RH step until equilibrium is reached.

-

Anhydrous Na₂CO₃ will show a significant mass increase as it absorbs water, particularly at higher humidity levels, while the monohydrate will show comparatively little change until very high RH.

-

Assay and Purity (Acid-Base Titration)

-

Objective: To determine the purity and confirm the molecular form by calculating the equivalent weight.

-

Methodology:

-

Accurately weigh a sample of the sodium carbonate and dissolve it in deionized water.

-

Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) using a suitable indicator (e.g., methyl orange or a pH meter).

-

The reaction proceeds in two stages: Na₂CO₃ + HCl → NaHCO₃ + NaCl, followed by NaHCO₃ + HCl → H₂CO₃ + NaCl.

-

The total volume of acid required to reach the final endpoint is used to calculate the moles of sodium carbonate present.

-

The purity and effective molecular weight can be determined from the initial mass and the titration result, distinguishing between the anhydrous and monohydrate forms.

-

References

- 1. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 2. resources.finalsite.net [resources.finalsite.net]

- 3. Sodium Carbonate- Uses, Structure, Formula & Properties [turito.com]

- 4. This compound | CH2Na2O4 | CID 2735133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sodium carbonate | 497-19-8 [chemicalbook.com]

- 6. Sodium Carbonate, Anhydrous [drugfuture.com]

- 7. Sodium carbonate - Wikipedia [en.wikipedia.org]

- 8. Sodium Carbonate(Na2CO3) - GeeksforGeeks [geeksforgeeks.org]

- 9. Sodium Carbonate | Na2CO3 | CID 10340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. China The Physical And Chemical Properties Of Sodium Carbonate Suppliers, Manufacturers, Factory - Free Sample - OCEANCHEM [oceanchemgroup.com]

- 12. quora.com [quora.com]

- 13. What are the hygroscopic properties of high purity sodium carbonate? - Blog [chenlanchem.com]

- 14. CA2858422C - Anhydrous sodium carbonate having a low pore content - Google Patents [patents.google.com]

- 15. Sodium Carbonate: Monohydrate versus Anhydrous | Photrio.com Photography Forums [photrio.com]

- 16. Transformation between this compound and sodium carbonate_Chemicalbook [chemicalbook.com]

- 17. cis01.central.ucv.ro [cis01.central.ucv.ro]

- 18. osti.gov [osti.gov]

- 19. quora.com [quora.com]

An In-depth Technical Guide to the Efflorescence of Sodium Carbonate Decahydrate to Monohydrate

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Efflorescence, the process of a hydrate (B1144303) losing its water of crystallization, is a critical phenomenon in materials science, chemistry, and pharmaceutical development. Sodium carbonate decahydrate (B1171855) (Na₂CO₃·10H₂O), also known as natron or washing soda, provides a classic example of this process as it transforms into sodium carbonate monohydrate (Na₂CO₃·H₂O), or thermonatrite. This transformation is significantly influenced by environmental conditions such as temperature and humidity. Understanding the kinetics, thermodynamics, and underlying mechanisms of this dehydration process is essential for controlling the stability, storage, and application of hydrated compounds. This guide provides a comprehensive technical overview of the transition from decahydrate to monohydrate, detailing the experimental protocols used for its study and presenting key quantitative data for professional reference.

The Phenomenon of Efflorescence

Efflorescence is the spontaneous loss of water by a hydrated salt when exposed to the atmosphere.[1] This occurs when the aqueous vapor pressure of the hydrate is greater than the partial pressure of water vapor in the surrounding air.[2] For sodium carbonate, the decahydrate form readily effloresces to form the more stable monohydrate in dry air.[3] This process involves a crystallographic transformation from the monoclinic structure of the decahydrate to the orthorhombic lattice structure of the monohydrate.[4][5] The resulting monohydrate often exhibits increased porosity and surface area, which can be a desirable property for applications such as sorbents for gaseous pollutants.[4][6]

Thermodynamics and Phase Stability

The stability of sodium carbonate hydrates is intrinsically linked to temperature and the partial pressure of water vapor (p(H₂O)). The decahydrate is the stable form crystallized from aqueous solutions between -2.1°C and 32.0°C.[3] Above this temperature, the monohydrate becomes the stable form.[3][7] The transition is an endothermic dehydration process.[8]

Table 1: Thermodynamic Parameters for Sodium Carbonate Dehydration

| Parameter | Value | Conditions |

| Enthalpy Change (ΔH) of Dehydration (Decahydrate to Monohydrate) | 52.7 kJ (mol H₂O)⁻¹ | Not specified |